![molecular formula C7H8N4 B15317192 (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrazolo-pyridine core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then fused with a pyridine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine may involve scalable synthetic routes that ensure cost-effectiveness and high yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and are used in organic and medicinal synthesis.
Pyrazole derivatives: Various pyrazole derivatives are used in drug discovery and agrochemistry.
Uniqueness
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine is unique due to its fused pyrazolo-pyridine structure, which imparts distinct chemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
1H-pyrazolo[4,3-b]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3,8H2,(H,9,11) |
InChI-Schlüssel |
KYOGGCCICUHQBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2)N=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



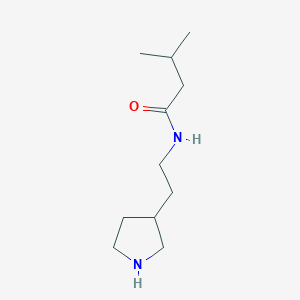
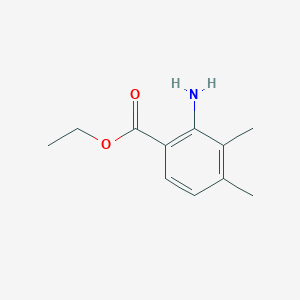
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
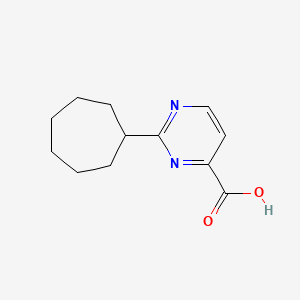
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)

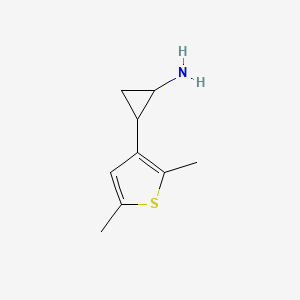
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
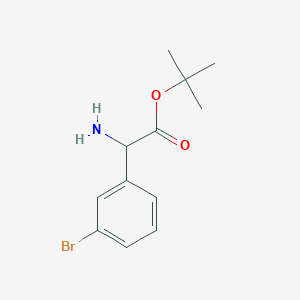
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
